REACTION_SMILES
|
[Br:10][c:11]1[cH:12][c:13](-[c:17]2[s:18][cH:19][cH:20][cH:21]2)[cH:14][cH:15][cH:16]1.[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][c:7]([Br:9])[cH:8]1>>[Br:1][c:2]1[cH:3][c:4](-[c:17]2[s:18][cH:19][cH:20][cH:21]2)[cH:6][c:7]([Br:9])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1cccc(-c2cccs2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Br)cc(Br)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cc(Br)cc(-c2cccs2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |